molecular formula C10H14N2O B2944826 N-(2-aminoethyl)-2-phenylacetamide CAS No. 15070-17-4

N-(2-aminoethyl)-2-phenylacetamide

Cat. No. B2944826
CAS No.: 15070-17-4
M. Wt: 178.235
InChI Key: ZIMOHSZCIYGHAR-UHFFFAOYSA-N
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Patent
US04906661

Procedure details

The procedure of Example IX was repeated in all essential details to produce the above compound, except that equivalent amounts of ethylenediamine and ethyl phenylacetate were substituted for 1,2-diamino-2-methylpropane and ethyl acetate, respectively. The product, which was identified by NMR and IR spectroscopy, had a melting point of 37°-38° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]1([CH2:11][C:12](OCC)=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.NCC(N)(C)C>C(OCC)(=O)C>[C:5]1([CH2:11][C:12]([NH:3][CH2:2][CH2:1][NH2:4])=[O:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CC(=O)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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